2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline is an organic compound classified under the category of substituted anilines. Its molecular formula is C₁₄H₂₂N₂O₂, and it features a methoxy group, a pyrrolidine ring, and an aniline moiety. This compound is of significant interest in both chemical synthesis and biological research due to its potential therapeutic properties and applications in material science.
The compound can be synthesized through various methods, primarily involving the reaction of 2-methoxyaniline with 2-(1-methylpyrrolidin-2-yl)ethanol. It is commercially available for research purposes from suppliers such as BenchChem.
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline is classified as:
The synthesis of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline typically involves a multi-step process:
The reaction conditions typically involve:
The molecular structure of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline can be described as follows:
The structural representation includes:
InChI=1S/C14H22N2O2/c1-16-8-3-4-11(16)7-9-18-12-5-6-13(15)14(10-12)17-2/h5-6,10-11H,3-4,7-9,15H2,1-2H3
CQYCCQPWLBXMCF-UHFFFAOYSA-N
CN1CCCC1CCOC2=CC(=C(C=C2)N)OC
.The compound can undergo several chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity which can lead to various biological effects. For example, it has been noted for potential anti-inflammatory properties by inhibiting certain enzymes involved in inflammatory pathways.
The physical properties of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₂N₂O₂ |
Molecular Weight | 250.34 g/mol |
Appearance | Typically a solid |
Relevant chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The compound has several applications in scientific research:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3